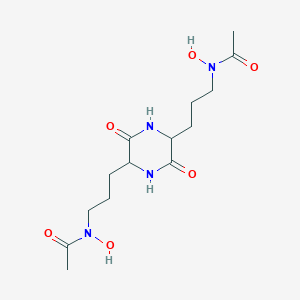

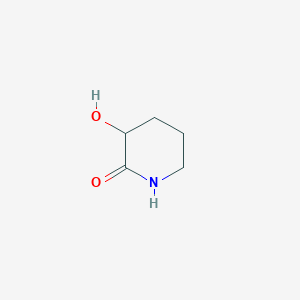

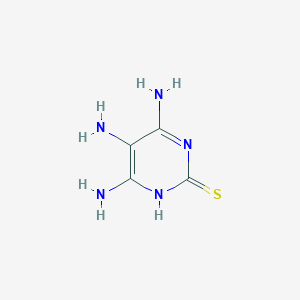

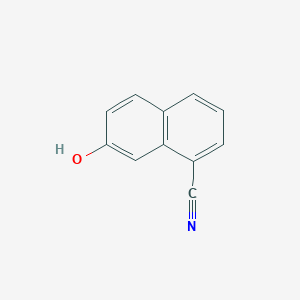

![molecular formula C14H18N4 B090849 2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine CAS No. 16825-43-7](/img/structure/B90849.png)

2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ropocamptide is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of ropocamptide follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. Purification of the synthesized peptide is achieved through techniques such as high-performance liquid chromatography, ensuring the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ropocamptide undergoes various chemical reactions, including:

Oxidation: Ropocamptide can undergo oxidation reactions, particularly at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine residues, restoring the peptide’s original structure.

Substitution: Substitution reactions can occur at specific amino acid residues, allowing for the modification of the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used for oxidation reactions.

Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used for reduction reactions.

Substitution: Various reagents, including amino acid derivatives and coupling agents, are used for substitution reactions.

Major Products Formed

Oxidation: Methionine sulfoxide is a major product formed during oxidation reactions.

Reduction: The original peptide structure is restored during reduction reactions.

Substitution: Modified peptides with altered properties are formed during substitution reactions.

Scientific Research Applications

Ropocamptide has a wide range of scientific research applications, including:

Chemistry: Ropocamptide is used as a model peptide for studying peptide synthesis, modification, and structure-activity relationships.

Biology: Ropocamptide plays a significant role in wound healing research, particularly in understanding the mechanisms of cell migration, proliferation, and differentiation.

Medicine: Ropocamptide is being investigated for its therapeutic potential in treating chronic wounds, such as venous leg ulcers and diabetic foot ulcers.

Mechanism of Action

Ropocamptide exerts its effects by stimulating various cell types involved in the wound healing process. It promotes the migration, proliferation, and differentiation of keratinocytes, fibroblasts, and endothelial cells, which are essential for wound closure. Ropocamptide also enhances angiogenesis, the formation of new blood vessels, by stimulating endothelial cells. The peptide interacts with specific receptors and signaling pathways, including the cyclic adenosine monophosphate pathway, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Ensereptide: Another peptide developed by Promore Pharma, ensereptide, is aimed at inhibiting scarring and promoting wound healing.

Human Cathelicidin Antimicrobial Peptide: The natural precursor of ropocamptide, this peptide plays a similar role in wound healing and antimicrobial defense.

Uniqueness of Ropocamptide

Ropocamptide’s uniqueness lies in its synthetic nature and its specific design to mimic the natural human cathelicidin antimicrobial peptide. Its ability to stimulate various cell types and enhance angiogenesis makes it a promising candidate for treating chronic wounds. Additionally, ropocamptide’s clinical trial results have demonstrated its efficacy in accelerating wound healing, setting it apart from other similar compounds .

Properties

IUPAC Name |

2-N-[2-(2-aminoanilino)ethyl]benzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8,17-18H,9-10,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPNMXFQUZHBAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NCCNC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80537925 |

Source

|

| Record name | N~1~,N~1'~-(Ethane-1,2-diyl)di(benzene-1,2-diamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16825-43-7 |

Source

|

| Record name | N~1~,N~1'~-(Ethane-1,2-diyl)di(benzene-1,2-diamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.